molecular formula C9H12N4O2 B028930 3-Methyl-7-propylxanthine CAS No. 55242-64-3

3-Methyl-7-propylxanthine

Cat. No.: B028930
CAS No.: 55242-64-3
M. Wt: 208.22 g/mol
InChI Key: MHNVSFOURBQRPK-UHFFFAOYSA-N
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Scientific Research Applications

3-Methyl-7-propylxanthine has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use caution when handling and to avoid prolonged exposure .

Mechanism of Action

Target of Action

3-Methyl-7-propylxanthine, also known as Propentofylline (PPF), is a unique methylxanthine . It primarily targets cyclic AMP (cAMP), phosphodiesterase, and adenosine receptors . These targets play a crucial role in various cellular processes, including signal transduction, inflammation, and neurotransmission .

Mode of Action

PPF interacts with its targets in several ways. It inhibits cAMP and cyclic GMP phosphodiesterases, which are enzymes that break down secondary messenger molecules cAMP and cGMP, thereby enhancing their signaling . PPF is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport . This results in enhanced synaptic adenosine signaling .

Biochemical Pathways

The action of PPF affects several biochemical pathways. Its inhibition of phosphodiesterases leads to increased levels of cAMP and cGMP, enhancing the signaling pathways that rely on these secondary messengers . By blocking adenosine transport and antagonizing the adenosine A1 receptor, PPF enhances adenosine signaling, which can have various downstream effects, including modulation of neurotransmission and inflammation .

Pharmacokinetics

PPF is rapidly metabolized in the body, with a mean half-life of 0.74 hours . The areas under the curve (AUCs) of PPF and its metabolite, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (PPFOH), were 508 and 460 ng.hr/ml, respectively . These pharmacokinetic properties suggest that PPF is rapidly cleared from the blood due to extensive metabolism into PPFOH .

Result of Action

The molecular and cellular effects of PPF’s action are diverse. In vitro and in vivo studies have demonstrated profound neuroprotective, antiproliferative, and anti-inflammatory effects of PPF . Possible mechanisms of action include a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methyl-7-propylxanthine involves the condensation reaction of 3-methylxanthine with halogenated propane in the presence of a mixture of alkali carbonate and alkali halide as a condensating agent. This reaction is carried out in N,N-dimethylformamide solvent . The reaction conditions are mild, with the temperature maintained at around 45°C initially and then raised to 90°C .

Industrial Production Methods

For industrial production, the process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-propylxanthine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Comparison with Similar Compounds

3-Methyl-7-propylxanthine is similar to other xanthine derivatives, such as caffeine, theophylline, and pentoxifylline. it has unique properties that distinguish it from these compounds:

    Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages.

    Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.

    Pentoxifylline: Used to improve blood flow in patients with circulation problems.

The uniqueness of this compound lies in its specific applications in neuroprotection and vasodilation, which are not as prominent in the other xanthine derivatives .

Properties

IUPAC Name

3-methyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNVSFOURBQRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391374
Record name 3-Methyl-7-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-64-3
Record name 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55242-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-7-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-7-propylpurine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
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1,3-methyl-7-alkylxanthine
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3-methyl-7-alkylxanthine
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Synthesis routes and methods II

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
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437.2 g
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240 g
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321 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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